Isobutylamine

説明

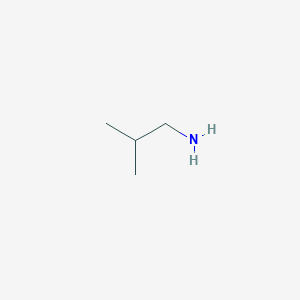

Structure

3D Structure

特性

IUPAC Name |

2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSNLYIMUZNERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025459 | |

| Record name | Isobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15 °F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with an amine odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy cheesy aroma | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154 to 156 °F at 760 mmHg (NTP, 1992), 68-69 °C, 67.00 to 71.00 °C. @ 760.00 mm Hg | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-1-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

15 °F (NTP, 1992), 15 °F (-9 °C) (closed cup), -9.0 °C c.c. | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Very sol in alcohol, ether; Sol in acetone, benzene, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-1-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.739 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 25 °C/4 °C, Relative density (water = 1): 0.72, 0.731-0.737 | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 65.8 °F (NTP, 1992), 138.0 [mmHg], 138 mm Hg at 25 °C, Vapor pressure, kPa at 18.8 °C: 13.3 | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

78-81-9 | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H60H4LOHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-1-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-121 °F (NTP, 1992), -85 °C, -84.6 °C | |

| Record name | ISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-1-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways Involving Isobutylamine

Classical and Contemporary Synthesis Routes of Isobutylamine

The production of this compound can be achieved through both traditional chemical methods and modern biocatalytic pathways.

Conventional chemical synthesis provides several reliable methods for the large-scale production of this compound. The most prominent industrial routes start from readily available precursors like isobutyraldehyde (B47883) or isobutanol.

Reductive Amination of Isobutyraldehyde : This is a widely used method for producing this compound. It involves the reaction of isobutyraldehyde with ammonia (B1221849) in the presence of a reducing agent. mdpi.comgoogle.com The reaction proceeds via an intermediate imine, which is then reduced to the final amine. Catalytic hydrogenation, often employing metal catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common industrial approach. mdpi.com For laboratory-scale synthesis, hydride reagents such as sodium borohydride (B1222165) or sodium cyanoborohydride can be utilized. mdpi.comnih.gov

Amination of Isobutanol : this compound can be manufactured by reacting isobutanol with ammonia at elevated temperatures and pressures over a suitable catalyst. rsc.orggouni.edu.ng This process is a direct conversion of an alcohol to an amine.

Hofmann Rearrangement : The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. core.ac.ukacs.org In this context, this compound could be synthesized from 3-methylbutanamide. The amide is treated with bromine and a strong base, which facilitates a rearrangement to an isocyanate intermediate. acs.orgresearchgate.net Subsequent hydrolysis of the isocyanate yields this compound and carbon dioxide. acs.org

Ritter Reaction : While the Ritter reaction is a known method for synthesizing amines from alkenes or alcohols, it is most effective for producing tertiary amines, such as tert-butylamine (B42293) from isobutylene. researchgate.netmdpi.comgoogle.com Its application for the synthesis of primary amines like this compound is less common as it cogenerates substantial salt byproducts. mdpi.com

| Synthesis Method | Precursor(s) | Key Reagents/Catalysts | Primary Application |

| Reductive Amination | Isobutyraldehyde, Ammonia | H₂, Raney Nickel/Pd/C or NaBH₃CN | Industrial & Lab Scale |

| Amination of Alcohol | Isobutanol, Ammonia | Dehydration Catalyst, High T/P | Industrial Scale |

| Hofmann Rearrangement | 3-Methylbutanamide | Br₂, NaOH | Lab Scale |

Biocatalysis offers a sustainable and environmentally benign alternative to traditional chemical synthesis. These methods leverage enzymes or whole microbial cells to produce this compound, often with high specificity and under mild conditions.

This compound is the natural decarboxylation product of the amino acid L-valine. frontiersin.org This transformation is catalyzed by the enzyme valine decarboxylase (VDC). frontiersin.orgmdpi.com The enzyme specifically removes the carboxyl group from valine, releasing carbon dioxide and forming this compound. This enzymatic route is highly specific and avoids the harsh reagents and conditions associated with some chemical methods.

To harness the power of enzyme-mediated decarboxylation on an industrial scale, fermentative processes using genetically engineered microorganisms have been developed. mdpi.com In this approach, a host microorganism, commonly Escherichia coli, is engineered to overexpress a heterologous gene coding for L-valine decarboxylase. mdpi.comnkust.edu.tw These recombinant microbes are then cultivated in a culture medium containing a simple carbon source, such as glucose. google.commdpi.com The microorganism's metabolic machinery produces L-valine, which is then intracellularly converted to this compound by the expressed VDC enzyme. mdpi.com This method combines the synthesis of the precursor and its conversion into the final product within a single organism, offering a streamlined production pathway. nkust.edu.tw

To improve the stability, reusability, and efficiency of biocatalysts, whole cells containing the desired enzyme are often immobilized. gouni.edu.ngmdpi.com Whole-cell entrapment is a technique where microbial cells, such as the recombinant E. coli expressing valine decarboxylase, are physically confined within a porous matrix. mdpi.commdpi.com Common materials for entrapment include natural polymers like calcium alginate, chitosan, or synthetic gels. mdpi.comcore.ac.uk

This method offers several advantages:

Enhanced Stability : The matrix protects the cells from harsh environmental conditions. researchgate.net

Easy Separation : The immobilized biocatalyst can be easily separated from the reaction mixture, simplifying product purification. gouni.edu.ng

In a typical process, the entrapped cells are placed in a reactor, and the substrate solution (containing L-valine or its precursors) is passed through. The porous nature of the matrix allows the substrate to diffuse in and the product (this compound) to diffuse out, while the cells remain contained. core.ac.ukmdpi.com

Biocatalytic and Fermentative Production of this compound

Recombinant Microorganism Fermentation for this compound Production

This compound as a Reagent and Building Block in Organic Synthesis

This compound is a versatile primary amine that serves as a key intermediate and building block in the synthesis of a wide array of more complex molecules. Its nucleophilic amino group readily participates in various organic reactions. It is a crucial component in the manufacturing of agrochemicals, pharmaceuticals, dyes, and rubber additives. mdpi.com

Specific synthetic applications include:

Amide Synthesis : It reacts with acyl chlorides, anhydrides, or esters to form N-isobutyl amides. For instance, it has been used in the synthesis of N-i-butyl-9(Z),12(Z),15(Z)-octadecatrienamide by reacting with trilinolenin. rsc.org

Complex Formation : this compound can react with compounds like tropolone (B20159) to form hydrogen-bonded complexes. rsc.org

Pharmaceutical and Agrochemical Intermediates : The isobutyl moiety is present in numerous active compounds. This compound serves as a starting point for introducing this functional group into larger molecules destined for use as pharmaceuticals or pesticides. mdpi.com

Dye and Pigment Production : It is used in the synthesis of various dyes and pigments.

Polyamine Synthesis : It can undergo reactions such as oxyamination with fullerene (C60) to create polyamines. rsc.org

The reactivity of this compound makes it a fundamental reagent for constructing molecules with specific properties required in diverse industrial fields.

Functionalization Reactions

This compound is a versatile building block in organic synthesis, readily undergoing functionalization at the nitrogen atom through alkylation and acylation reactions. ontosight.ai These reactions provide access to a wide array of more complex nitrogen-containing molecules.

Alkylation and Acylation Reactions

Alkylation: As a primary amine, this compound can be alkylated by reacting with alkyl halides via nucleophilic substitution to produce secondary or tertiary amines. atamanchemicals.com To minimize over-alkylation, which can lead to mixtures of products, reaction conditions such as stoichiometry and temperature must be carefully controlled. Reductive amination, the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, is another common method for controlled alkylation. rsc.org

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides is a robust method for forming N-isobutylamides. atamanchemicals.comwikipedia.org This reaction is typically high-yielding and is fundamental to the synthesis of many complex molecules. For example, reacting this compound with acetic anhydride (B1165640) produces N-isobutylacetamide. arkat-usa.org These acylation reactions are characteristic of simple alkyl amines. wikipedia.org

| Reaction Type | Reagent Example | Product Example | Typical Conditions |

| Alkylation | Ethyl Bromide | N-Ethylthis compound | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

| Reductive Amination | Isobutyraldehyde | Dithis compound | Reducing agent (e.g., NaBH₃CN), methanol (B129727) |

| Acylation | Acetic Anhydride | N-Isobutylacetamide | Room temperature or gentle heating arkat-usa.org |

| Acylation | Trilinolenin | N-isobutyl-octadecatrienamide | Enzymatic or chemical catalysis scientificlabs.co.uksigmaaldrich.com |

Synthesis of Complex Nitrogen-Containing Compounds

The isobutyl moiety is present in numerous natural products and serves as a key structural component in medicinal and materials chemistry.

Bioactive Natural Amides: this compound is the amine component of a class of naturally occurring bioactive compounds known as alkamides or N-isobutylamides, which are found in various plant species. An example is N-isobutyl-2E,4E,12Z-octadecatrienamide, isolated from the roots of Piper nigrum. acs.org Many of these compounds are synthesized via the acylation of this compound with fatty acids or their derivatives. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Pharmaceutical and Agrochemical Intermediates: Due to its reactivity, this compound is a crucial intermediate in the production of pharmaceuticals and agrochemicals. atamanchemicals.com It can be incorporated into larger, more complex molecular scaffolds to modulate biological activity. ontosight.aithieme-connect.comacs.org

Materials Science: this compound is used in the synthesis of advanced materials. For instance, it has been used in the reductive amination step for creating building blocks for recognition-encoded melamine (B1676169) oligomers, which are synthetic information molecules. rsc.org It also undergoes reaction with fullerenes (C₆₀) in oxyamination processes to generate polyamines. atamanchemicals.comscientificlabs.co.uksigmaaldrich.com

Formation of Schiff Bases via Condensation Reactions

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine or imine group), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). wjpsonline.comdergipark.org.trresearchgate.net As a primary amine, this compound serves as a key reactant in this process. The reaction is typically initiated by the nucleophilic attack of the nitrogen atom in this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net

This addition forms an unstable carbinolamine (or hemiaminal) intermediate. dergipark.org.tr The reaction is an equilibrium process, and to drive it toward the formation of the Schiff base, the water molecule generated from the dehydration of the carbinolamine is typically removed. mdpi.com The general scheme for this condensation reaction is as follows:

R-C(=O)R' + (CH₃)₂CHCH₂NH₂ ⇌ (CH₃)₂CHCH₂N=CRR' + H₂O (Ketone/Aldehyde + this compound ⇌ Schiff Base + Water)

The formation of the imine group is confirmed through spectroscopic methods like FT-IR and NMR. dergipark.org.tr While traditionally conducted using organic solvents, recent research has focused on developing more environmentally benign, "green" methods, such as using natural acids found in lemon or tamarind as catalysts under solvent-free conditions. researchgate.net These methods offer advantages like high product yields, simple experimental setups, and the use of inexpensive, readily available catalysts. wjpsonline.comresearchgate.net

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a vital building block and intermediate in the chemical synthesis of a wide array of products, particularly in the pharmaceutical and agrochemical sectors. dataintelo.comprocurementresource.comsolubilityofthings.com Its role as a precursor is critical for producing complex molecules with specific biological activities.

In the pharmaceutical industry , this compound is used to synthesize active pharmaceutical ingredients (APIs) and their intermediates. dataintelo.comprocurementresource.comontosight.ai The demand for high-purity this compound is linked to the growing need for new therapeutics. dataintelo.com Specific applications include its use in the synthesis of:

Arylsulfonamide inhibitors , which are investigated for their potential to treat osteoarthritis. pharmaffiliates.com

Novel resveratrol (B1683913) amide derivatives , which have shown potential as anti-tumor agents. pharmaffiliates.com

In the agrochemical industry , this compound is a cornerstone intermediate for manufacturing various crop protection products. dataintelo.comstrategicrevenueinsights.com The rising global population necessitates enhanced agricultural yields, driving the demand for effective agrochemicals. procurementresource.com this compound is integral to the synthesis of numerous herbicides and pesticides. dataintelo.comprocurementresource.com Furthermore, a trend towards sustainable and organic farming practices has increased the demand for this compound-based agrochemicals, which can offer lower toxicity and a more favorable environmental profile compared to some traditional chemicals. dataintelo.comprocurementresource.com

Role in Surfactant and Specialty Chemical Production

The versatility of this compound extends to its use in the production of surfactants and various specialty chemicals. dataintelo.com Its molecular structure, which combines a hydrophilic amine head with a moderately hydrophobic isobutyl tail, imparts surfactant-like properties. solubilityofthings.comsmolecule.com

This amphiphilic nature allows it to be used as a precursor for more complex surfactants and as a capping agent in the synthesis of metal nanoparticles, where it helps control particle size and dispersion. smolecule.comgoogle.com In materials science, amines like this compound can act as templates or structure-directing agents in the solvothermal synthesis of porous materials, such as titanium dioxide, influencing the morphology of the final product. acs.org

Beyond surfactants, this compound is a key building block in the broader chemical manufacturing industry for products such as:

Rubber chemicals : It is used to produce accelerators, which modify the rate of rubber vulcanization. procurementresource.comatamanchemicals.com

Dyes and pigments : It serves as an intermediate in the synthesis of various coloring agents. dataintelo.comprocurementresource.com

Specific Reaction Systems Involving this compound

Complex Formation with Tropolone: Hydrogen-Bonded Interactions

This compound reacts with tropolone in a straightforward proton-transfer reaction to form a distinct organic salt known as isobutylammonium 7-oxocyclohepta-1,3,5-trien-1-olate. labmartgh.comresearchgate.netsigmaaldrich.com This complex has been a subject of interest for studying intermolecular forces, particularly hydrogen bonding. researchgate.net

X-ray crystallography studies have provided detailed insights into the structure of this complex. researchgate.net The analysis reveals an extensive network of hydrogen bonds that are the primary stabilizing force in the crystal lattice. This is noteworthy because crystals of many other small troponoid compounds are typically stabilized by π-π stacking interactions. researchgate.net In the this compound-tropolone complex, however, these aryl interactions are minimal. Density functional theory calculations have further confirmed the specificity and directionality of the hydrogen bonds between the proton-donating and proton-accepting sites of the two molecules. researchgate.net The resulting salt features exceptionally short donor-acceptor distances in its hydrogen bonds, among the shortest observed for any troponoid-based complex. researchgate.net

Oxyamination of Fullerenes (C60) to Polyamines

This compound is utilized in the functionalization of fullerenes, specifically in the oxyamination of Buckminsterfullerene (C60) to yield polyamines. labmartgh.comsigmaaldrich.comsigmaaldrich.com This reaction provides a pathway to attach multiple amino functional groups to the fullerene cage, creating novel materials with modified properties. sigmaaldrich.com The amination of C60 is a key area of fullerene chemistry, and the use of this compound demonstrates a method for creating these polyamino derivatives. labmartgh.comatamanchemicals.com Such functionalized fullerenes are explored for various applications in materials science and biomedicine.

Carbonylation with Carbon Dioxide to Form N,N-Diisobutylurea

In the context of carbon dioxide (CO₂) capture and utilization, the reaction of this compound with CO₂ to form N,N'-diisobutylurea represents a valuable chemical transformation. acs.orgresearchgate.net This process converts CO₂, a greenhouse gas, into a useful chemical product.

Recent research has demonstrated that this carbonylation reaction can be effectively achieved using bismuth oxide (Bi₂O₃) polymorphs as photothermal catalysts under visible light irradiation. acs.orgacs.org In a typical experimental setup, the reaction is carried out in a photothermal reactor with N-methyl-2-pirrolidinone (NMP) as the solvent. acs.org

Studies comparing different crystalline phases of Bi₂O₃ found that their catalytic performance varied significantly. The α-Bi₂O₃ phase exhibited the highest efficiency. acs.org Under specific conditions (1.0 MPa CO₂, 100 °C, 4 hours), the α-Bi₂O₃ catalyst achieved a notable conversion of this compound and high selectivity for the desired N,N'-diisobutylurea product. acs.org The enhanced performance is linked to the efficient separation of photoinduced charge carriers and the presence of surface oxygen vacancies on the catalyst. acs.org

Table 1: Photothermal Catalytic Performance of Bi₂O₃ Polymorphs in the Carbonylation of this compound with CO₂

| Catalyst | This compound Conversion (%) | N,N'-Diisobutylurea Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| α-Bi₂O₃ | 50.38 | 91.79 | 1.0 MPa CO₂, 100 °C, 4h, NMP Solvent, 500W Xe Lamp |

| δ-Bi₂O₃ | 40.15 | 90.21 | |

| γ-Bi₂O₃ | 31.24 | 88.53 | |

| β-Bi₂O₃ | 15.89 | 92.15 |

Data sourced from research on the photothermal cocatalytic carbonylation of this compound. acs.orgresearchgate.net

Mechanistic Investigations of Photothermal Cocatalytic Carbonylation

The effective capture and utilization of carbon dioxide (CO₂) are critical for a low-carbon economy. One promising approach is the carbonylation of amines. Research has been conducted on the photothermal cocatalytic carbonylation of this compound with CO₂ to produce N,N′-diisobutylurea, utilizing bismuth oxide (Bi₂O₃) polymorphs as catalysts under visible-light irradiation. researchgate.netacs.org

Scientists have successfully synthesized four different crystallized phases (α-, β-, δ-, γ-) of Bi₂O₃ to act as photo, thermal, and photothermal catalysts for this reaction. acs.org The catalytic activity of the different Bi₂O₃ polymorphs was found to be dependent on their crystalline phase. acs.org Further investigations through various characterization techniques, such as XRD, SEM, and XPS, have revealed that the differences in photothermal catalytic activity among the Bi₂O₃ polymorphs are closely linked to the efficiency of photoinduced carrier separation. acs.org

A key finding from these mechanistic studies is the crucial role of surface oxygen vacancies, which are more favorable than bulk oxygen vacancies for enhancing both the thermal and photothermal catalytic performance in the carbonylation of this compound with CO₂. acs.org

Intermediate Alkyl Ammonium (B1175870) Alkyl Carbamate (B1207046) Formation

In the mechanistic pathway of the carbonylation of this compound with CO₂, the formation of an intermediate species has been identified. Preliminary investigations into the reaction mechanism have shown that an alkyl ammonium alkyl carbamate is rapidly formed as an intermediate. researchgate.net This intermediate subsequently undergoes intramolecular dehydration to yield the final N,N'-disubstituted urea (B33335) product. researchgate.net The formation of carbamic acid from the reaction of amines and CO₂ is a known process that can lead to carbamate intermediates, which can then be converted to other products. organic-chemistry.org

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact. This compound has been utilized in several solvent-free reaction systems.

One example is the solvent- and catalyst-free synthesis of imines. The reaction of benzaldehyde (B42025) with this compound at room temperature demonstrates rapid conversion to the corresponding imine. scirp.orgscirp.org Studies monitoring the reaction via ¹H-NMR spectroscopy showed that a high conversion rate is achieved within the first 10 minutes of the reaction. scirp.orgscirp.org

Table 1: Reaction of this compound with Benzaldehyde (Solvent-Free)

| Time (minutes) | Conversion (%) |

|---|---|

| 10 | 94.8 |

| 20 | 95.7 |

| 30 | 95.9 |

| 40 | 96.0 |

Data sourced from Scientific Research Publishing. scirp.org

Another significant solvent-free application is the kilogram-scale synthesis of N-isobutyl-5-methyloxazolidinone, an eco-friendly solvent derived from renewable resources. rsc.orgresearchgate.netrsc.orgnih.gov This two-step process begins with the addition of bio-based this compound to chloropropanol (B1252657) in a basic aqueous solution to produce an amino-alcohol, followed by a reaction with diethyl carbonate. researchgate.netrsc.org

Enzymatic Synthesis of Nicotinamide (B372718) Derivatives

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. This compound is a substrate in the enzymatic synthesis of nicotinamide derivatives, which have shown a range of biological activities. researchgate.netrsc.org

A green and concise synthesis of these derivatives has been developed using Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, in sustainable continuous-flow microreactors. researchgate.netrsc.orgsemanticscholar.org The reaction involves the amination of methyl nicotinate (B505614) derivatives with amines, including this compound. researchgate.netsemanticscholar.org Using the environmentally friendly solvent tert-amyl alcohol, high product yields (81.6–88.5%) were achieved with significantly shorter reaction times (35 minutes) at 50 °C compared to traditional batch processes. researchgate.netrsc.org The reusability of the enzyme was also demonstrated, highlighting the sustainability of this approach. researchgate.net The substrate ratio of methyl nicotinate to this compound was investigated to optimize the reaction conditions. researchgate.net

Synthesis of N-Isobutyl-5-Methyloxazolidinone

N-isobutyl-5-methyloxazolidinone is a bio-based solvent synthesized from this compound. rsc.orgrsc.org The synthesis is designed to be environmentally friendly, starting from renewable resources and avoiding the use of organic solvents. researchgate.netrsc.org

One synthetic pathway to the precursor of N-isobutyl-5-methyloxazolidinone involves the direct reaction of this compound with propylene (B89431) oxide. rsc.org In a large-scale synthesis, propylene oxide is added dropwise to a cooled aqueous solution of this compound. rsc.org The reaction proceeds to completion, yielding N-isobutyl-isopropanolamine as the main product and N-isobutyl-diisopropanolamine as a side-product from the double addition of propylene oxide to this compound. rsc.orgresearchgate.net

Table 2: Product Selectivity in the Reaction of this compound with Propylene Oxide

| Product | Selectivity (%) |

|---|---|

| N-isobutyl-isopropanolamine | 78 |

| N-isobutyl-diisopropanolamine | 22 |

Data sourced from RSC Publishing. rsc.org

Due to the hazardous nature of propylene oxide, which is carcinogenic and explosive, alternative methods have been developed to generate it in situ. rsc.orgresearchgate.net This approach significantly reduces the risks associated with handling and transporting propylene oxide. researchgate.net

A safer and effective method involves the reaction of this compound with chloropropanol in a basic aqueous solution, such as aqueous sodium hydroxide (B78521). rsc.orgresearchgate.net This mixture generates propylene oxide in situ, which then reacts with this compound to form the desired amino-alcohols. This method has been successfully scaled up to produce kilogram quantities of N-isobutyl-isopropanolamine with high yields and selectivity. rsc.org Monitoring the reaction via ¹H NMR has shown the formation of propylene oxide within minutes. rsc.org

Table 3: Product Formation from In Situ Propylene Oxide Generation

| Product | Formation (%) |

|---|---|

| N-isobutyl-isopropanolamine | 92 |

| N-isobutyl-diisopropanolamine | 8 |

Data sourced from RSC Publishing. rsc.org

Reaction with Propylene Oxide

Conversion Pathways from this compound

This compound serves as a versatile starting material and intermediate in various chemical and biochemical transformations. Its conversion into other valuable compounds, such as olefins and alcohols, has been a subject of significant research, leading to the development of diverse synthetic methodologies.

Transformation to Olefins: Hofmann Elimination Using Pyrylium (B1242799) Salts

The conversion of this compound into isobutene, an important industrial olefin, can be achieved through methods that facilitate the elimination of the amino group and the formation of a carbon-carbon double bond. google.com One such approach involves the use of pyrylium salts, which deviates from the traditional Hofmann elimination pathway. google.com

The process utilizing pyrylium salts for the transformation of this compound to isobutene encompasses a multi-step chemical conversion. google.com A specific protocol involves the following sequence:

Production of a Quaternary Pyridinium (B92312) Iodide: This initial step is conducted in the presence of a pyrylium salt, such as 2,4,6-triphenyl-pyrylium iodide. google.com

Thermal Elimination: The resulting quaternary pyridinium iodide is then heated, leading to thermal elimination to produce isobutyliodide. google.com

Elimination of Hydrogen Iodide: In the final step, hydrogen iodide is eliminated from isobutyliodide using a base like sodium hydroxide, yielding the final product, isobutene. google.com

This method presents an alternative to the classical Hofmann elimination, which typically involves the exhaustive methylation of the amine with methyl iodide, followed by treatment with silver oxide and water, and subsequent heating to induce elimination. google.com

This compound as an Intermediate in Isobutanol Biosynthesis Research

In the realm of biotechnology and metabolic engineering, this compound has been identified as a key intermediate in the biosynthetic pathway for isobutanol production. google.comgoogle.com Research has explored metabolic pathways where this compound is a precursor in the synthesis of isobutanol. google.comgoogle.com This is particularly relevant in the context of producing biofuels and other chemicals from renewable resources.

The fermentative production of this compound from renewable feedstocks is considered advantageous due to its potential for being low-cost, safe for humans, and environmentally sustainable. google.com Genetically modified microorganisms, such as Escherichia coli or Corynebacterium glutamicum, can be engineered to produce this compound. google.com This is often achieved by overexpressing genes involved in the L-valine biosynthesis pathway, from which this compound can be derived. google.com

Fermentative Production of this compound: A recombinant microorganism is utilized to convert a carbon source into this compound. google.com

Chemical Conversion to Isobutene: The biologically produced this compound is then chemically converted to isobutene, as described in the previous section. google.com

This integrated bio-chemical process highlights the role of this compound as a crucial link between biological synthesis and the production of valuable platform chemicals. google.com Isobutanol itself is a significant industrial chemical, serving as a solvent, a chemical intermediate for producing esters, amines, and plasticizers, and as a potential biofuel. oecd.orgigem.orgmaglobalresources.com

Synthesis and Manufacturing

Laboratory Synthesis Methods

In a laboratory setting, isobutylamine can be synthesized through several methods. One common approach is the reaction of isobutyl bromide with ammonia (B1221849). Another method involves the reduction of isobutyronitrile.

Role as a Plant Metabolite (e.g., Sambucus nigra)

Industrial Production

On an industrial scale, this compound is primarily manufactured through the catalytic amination of isobutanol. procurementresource.com This process involves reacting isobutyl alcohol with ammonia at high temperatures (200-400 °C) and pressures in the presence of a metal oxide catalyst, such as alumina (B75360) or silica-alumina. procurementresource.com Another production method is the thermal decomposition of the amino acid valine. chemicalbook.com

Advanced Analytical Methodologies for Isobutylamine and Its Derivatives

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of isobutylamine, offering high-resolution separation from complex matrices. Both gas and liquid chromatography are widely employed, often enhanced by derivatization to improve the analyte's chromatographic behavior and detectability.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile amines like this compound. wikipedia.orgfishersci.cafishersci.be This method provides both sensitive detection and reliable identification. fishersci.cafishersci.be

A common strategy involves derivatization to enhance the volatility and thermal stability of the amines, making them more amenable to GC analysis. One effective derivatizing agent is isobutyl chloroformate, which reacts with this compound and other amines to form derivatives that can be readily analyzed. fishersci.cafishersci.catcichemicals.com This derivatization is typically performed in a two-phase system and is quantitative within minutes. fishersci.cafishersci.ca Following the reaction, the derivatized extracts are analyzed by GC-MS, often using single-ion monitoring (SIM) for enhanced sensitivity and quantitative accuracy. tcichemicals.com

Researchers have developed GC-MS methods for the simultaneous quantification of numerous amines, including this compound, in complex samples like alcoholic beverages and biological fluids. fishersci.cafishersci.catcichemicals.com For instance, a sensitive GC-MS method was reported for identifying this compound among other amines in vaginal fluid, with detection limits as low as 6 to 58 ng per sample. fishersci.ca The calibration for this compound in this method proved linear with a high correlation coefficient (R² = 0.9996). fishersci.ca

The choice of GC column is critical for achieving optimal separation. Columns such as those with polyethylene (B3416737) glycol (PEG 20M) mixed with potassium hydroxide (B78521) on a Carbopack B support, or a Restek Rtx-5 Amine column, have been successfully used for separating volatile amines. wikipedia.orgnih.gov For air sample analysis, headspace GC-MS provides a robust method for quantification, with reported limits of quantification for various amines in the low mg/m³ range. nih.gov

Table 1: GC-MS Method Parameters for Amine Analysis

| Parameter | Details | Source |

|---|---|---|

| Derivatizing Agent | Isobutyl chloroformate | fishersci.ca, fishersci.ca, tcichemicals.com |

| Detection Method | Mass Spectrometry (MS) | wikipedia.org, fishersci.ca, tcichemicals.com |

| Quantification | Single-Ion Monitoring (SIM) | tcichemicals.com |

| Sample Types | Wine, Grape Juice, Beer, Vaginal Fluid, Air | fishersci.ca, fishersci.ca, tcichemicals.com, nih.gov |

| Column Examples | 28% Pennwalt 223 + 4% KOH on Gas-Chrom R; Restek Rtx-5 Amine | wikipedia.org, nih.gov |

| Detection Limit | 6-58 ng per sample (in vaginal fluid) | fishersci.ca |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for amine analysis, valued for its simplicity and cost-effectiveness. sigmaaldrich.comfishersci.ca However, since this compound and other small aliphatic amines lack a strong UV chromophore, direct detection is challenging. wikipedia.org Therefore, HPLC methods for these compounds almost invariably involve a derivatization step or the use of specialized detectors. sigmaaldrich.comfishersci.cauni.lu

One direct analysis approach uses hydrophilic interaction liquid chromatography (HILIC) combined with an aerosol-based detector like a charged aerosol detector (CAD) or a nano-quantity analyte detector (NQAD). wikipedia.org In this method, the addition of trifluoroacetic acid (TFA) to the mobile phase facilitates the formation of low-volatility salts with the amines, enabling their detection with limits in the nanogram range on-column. wikipedia.org

The most common HPLC strategy for this compound involves pre-column derivatization. This process converts the amine into a derivative with properties better suited for reversed-phase chromatography and detection. fishersci.cauni.lu Derivatization decreases the polarity and basicity of the amine, which helps to prevent peak tailing caused by interactions with free silanol (B1196071) groups on standard silica-based C18 columns. fishersci.ca

Several reagents are used for this purpose:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a popular method for analyzing biogenic amines, including this compound, in samples like wine. fishersci.comsigmaaldrich.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amines to form phenylthiourea (B91264) derivatives, which can be detected by UV or amperometrically. fishersci.atfishersci.se

Naphthalene-2,3-dicarboxaldehyde (NDA): This reagent reacts with primary amines to form fluorescent and electroactive 1-cyano-2-alkylbenz[f]isoindole derivatives. fishersci.co.uk

1,2-Naphthoquinone-4-sulfonate (NQS): NQS attaches a chromophore to primary and secondary amines, allowing for their detection with a UV-visible absorption detector. uni.lu

Fluorimetric detection is a highly sensitive technique used in HPLC analysis of this compound following derivatization with a fluorogenic reagent. sigmaaldrich.com Reagents like OPA and NDA are ideal for this purpose as they create derivatives with strong fluorescence, allowing for detection at very low concentrations. fishersci.comfishersci.co.uk

For example, a method using pre-column derivatization with OPA allows for the determination of this compound and other biogenic amines with detection at excitation and emission wavelengths of 356 nm and 445 nm, respectively. fishersci.com Similarly, derivatization with NDA produces isoindoles that can be detected fluorometrically with excitation at 424 nm and emission at 494 nm, achieving detection limits in the picogram range. fishersci.co.uk The high sensitivity of fluorescence detection makes it particularly suitable for trace analysis in complex matrices. sigmaaldrich.com

Electrochemical detection, specifically amperometry, offers another sensitive route for quantifying this compound derivatives. fishersci.atfishersci.se This method is based on the electrochemical oxidation of the derivative at a glassy carbon electrode. fishersci.atfishersci.se

A notable application involves the derivatization of this compound with phenylisothiocyanate (PITC). fishersci.atfishersci.se The resulting phenylthiourea derivative is electrochemically active and can be oxidized in two one-electron steps. fishersci.atfishersci.se By optimizing parameters such as mobile phase composition, flow rate, and electrode potential, this HPLC method with electrochemical detection (HPLC-ED) can achieve detection limits in the lower µg/L range. fishersci.atfishersci.se Derivatives formed with NDA are also electroactive, making them suitable for this detection technique. fishersci.co.uk An advantage of amperometric detection is its potential to analyze amines with minimal derivatization, provided a suitable reverse-phase column is used. sigmaaldrich.com

Fluorimetric Detection Methods

Spectroscopic and Electrochemical Detection Methods

Beyond chromatography, other analytical methods based on spectroscopy and electrochemistry are utilized for the detection of this compound.

Infrared (IR) spectrophotometry is a fundamental spectroscopic technique used for the identification of this compound. nih.gov The method involves comparing the infrared absorption spectrum of a sample to a known reference spectrum of this compound for confirmation of its identity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the interactions between this compound and other molecules. wikipedia.org

Colorimetric sensing provides a simple and rapid means of detection, particularly for gaseous amines. atamanchemicals.comnih.gov These sensors often consist of an array of pH-sensitive dyes immobilized on a substrate like paper or a plastic membrane. atamanchemicals.comnih.gov When exposed to this compound gas, the dyes change color. The pattern of color change, often captured by a smartphone and analyzed for its red, green, and blue (RGB) values, can be used to discriminate between different amines. atamanchemicals.comnih.gov

Electrochemical sensors offer high sensitivity for amine detection. uni.lu An electrochemiluminescence (ECL) bead-based assay has been developed where N-dipropyl this compound can be used as a co-reactant to enhance the ECL signal, demonstrating its utility in advanced bioanalytical systems. Another approach uses non-functionalized screen-printed electrodes to directly detect biogenic amines in food samples, offering a rapid and reproducible analysis. uni.lu Furthermore, carbon paste electrodes, which can be easily modified with catalysts, have been integrated into microchip capillary electrophoresis systems for the selective amperometric detection of derivatized amino compounds.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6558 |

| o-Phthalaldehyde (OPA) | 4807 |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | 96400 |

| Phenylisothiocyanate (PITC) | 7673 |

| Isobutyl chloroformate | 62365 |

| 1,2-Naphthoquinone-4-sulfonate (NQS) | 10637 |

Potentiometric and Conductometric Approaches

Potentiometric and conductometric titrations are established electrochemical methods for the quantitative analysis of amines. These techniques are particularly useful for determining the concentration of acidic and basic components in a mixture, such as the amine and acid numbers in industrial products. lpnu.uasciencegate.app

Potentiometric Titration involves measuring the potential difference between two electrodes as a titrant is added. For amine analysis, this typically involves an acid-base titration. The endpoint of the titration, which corresponds to the stoichiometric point of the reaction, is identified by a sharp change in the measured potential. researchgate.netslideshare.net This method can be used to study the interaction of amines with acidic substances, such as sulfur dioxide, and to characterize the formation of various sulfite (B76179) species in solution. researchgate.net The shape of the titration curve can also provide information about reaction mechanisms, such as decomposition or homoconjugation in non-aqueous solvents. tubitak.gov.tr

Conductometric Titration measures the electrical conductivity of the solution as the titrant is added. The conductivity changes as the concentration and mobility of ions in the solution are altered by the titration reaction. For example, when titrating an amine (a weak base) with a strong acid, the initial conductivity is low and increases as the amine is converted into its more conductive salt. After the equivalence point, the conductivity rises more sharply due to the presence of excess, highly mobile hydronium ions from the strong acid. The endpoint is determined graphically by the intersection of the two lines representing the change in conductivity before and after the equivalence point. sciencegate.appslideshare.net

Both methods can be performed simultaneously on the same sample to provide comprehensive characterization of reaction mixtures. lpnu.uasciencegate.app These techniques are valued for their application in quality control for industrial products and for studying chemical interactions in solution. lpnu.uatubitak.gov.tr

Chemiluminescence (CL) Flow Systems

Chemiluminescence (CL) flow systems, particularly in the context of flow injection analysis (FIA) and high-performance liquid chromatography (HPLC), offer highly sensitive and selective methods for the detection of amines. inrae.frgoogle.com These systems are based on chemical reactions that produce light, where the intensity of the emitted light is proportional to the analyte's concentration.